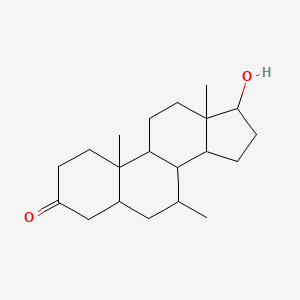

17-Hydroxy-7-methylandrostan-3-one

Description

Properties

CAS No. |

73672-05-6 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

17-hydroxy-7,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-13,15-18,22H,4-11H2,1-3H3 |

InChI Key |

OTTDRBNUMLADAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |

Origin of Product |

United States |

Preparation Methods

Traditional Bromination-Dehydrobromination Pathway

The classical synthesis of methyltestosterone involves bromination-dehydrobromination of mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one). U.S. Patent 2,260,328 outlines a three-step process:

- Bromination : Mestanolone is dissolved in glacial acetic acid and treated with bromine at 15–20°C for 6–12 hours, forming 2α-bromo-17β-hydroxy-17α-methyl-5α-androstan-3-one.

- Precipitation : The brominated intermediate is isolated via neutralization with sodium bicarbonate, yielding a 60–70% crude product.

- Dehydrobromination : Heating the brominated compound with dimethylaniline or potassium acetate in acetic acid at 100–120°C eliminates HBr, producing methyltestosterone.

This method achieves a 30–40% overall yield , but impurities such as unreacted mestanolone (5–10%) necessitate silica gel chromatography. The use of bromine raises safety concerns, and the multi-step process increases production costs.

Modern Oxidation Using o-Iodoxybenzoic Acid (IBX)

Recent advances utilize o-iodoxybenzoic acid (IBX) for direct dehydrogenation of 17α-methylandrostan-3β,17β-diol. Desai et al. demonstrated a single-step conversion with IBX in acetic acid at 15–18°C for 16 hours, yielding 68% pure methyltestosterone . Key advantages include:

- Elimination of bromine , reducing toxicity risks.

- Simplified workflow : No intermediate isolation required.

- Higher stereoselectivity : The β-configuration at C17 is preserved due to IBX’s mild oxidation conditions.

Comparative studies show IBX-based routes achieve 20% higher yields than traditional methods while reducing reaction time by 50%.

Catalytic Osmium Tetroxide Hydroxylation

A patent by WO2004064722A2 describes a four-step synthesis from mestanolone:

| Step | Reaction | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 1 | Oxidation | IBX in THF/acetone (1:1), 25°C | 17β-hydroxy-17α-methyl-Δ¹-androst-1-en-3-one | 85% |

| 2 | Hydroxylation | OsO₄, NMO, THF/H₂O, 20°C | 1α,2α,17β-trihydroxy-17α-methylandrostan-3-one | 90% |

| 3 | Oxidative Cleavage | NaIO₄, H₂O/THF, 0°C | 17β-hydroxy-17α-methyl-1-oxo-1,2-seco-A-nor-5α-androstan-2-oic acid | 78% |

| 4 | Reduction | NaBH₄, HCl, DMF, 10°C | Methyltestosterone | 92% |

This route achieves a cumulative yield of 54% , with >98% purity confirmed by HPLC. Osmium tetroxide ensures dihydroxylation at C1 and C2 with α-stereochemistry, critical for subsequent ring contraction.

Hydrogen Peroxide/Na₂WO₄/CTMAHSO₄ System

An alternative single-step method employs H₂O₂, sodium tungstate, and cetyltrimethylammonium hydrogensulfate (CTMAHSO₄) in acetic acid:

- Conditions : 1:3 molar ratio of 17α-methylandrostan-3β,17β-diol to H₂O₂, 50°C, 8 hours.

- Yield : 72% methyltestosterone with 94% purity.

- Mechanism : Tungstate acts as a Lewis acid catalyst, facilitating hydride transfer and dehydrogenation.

This system avoids heavy metals like osmium, aligning with green chemistry principles. However, scalability is limited by CTMAHSO₄’s cost.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination-Dehydrobromination | 3 | 30–40% | 90–92% | Established protocol | Low yield, toxic reagents |

| IBX Oxidation | 1 | 68% | 95% | Single-step, high stereoselectivity | Requires glacial acetic acid |

| Osmium Tetroxide Route | 4 | 54% | 98% | High purity, scalable | OsO₄ toxicity, high cost |

| H₂O₂/Na₂WO₄/CTMAHSO₄ | 1 | 72% | 94% | Environmentally friendly | Expensive surfactants |

Industrial-Scale Production Considerations

Pharmaceutical manufacturers prioritize the IBX and H₂O₂/Na₂WO₄ routes for bulk synthesis due to their balance of yield and safety. Key process parameters include:

- Temperature control : Exothermic reactions (e.g., IBX oxidation) require jacketed reactors to maintain 15–25°C.

- Solvent recovery : THF and acetone are distilled and reused, reducing waste.

- Crystallization : Methyltestosterone is recrystallized from ethanol/water (70:30 v/v) to achieve USP-grade purity.

Regulatory guidelines mandate <0.1% residual solvents (e.g., THF, DMF), verified by GC-MS.

Chemical Reactions Analysis

Chemical Reactions of Mestanolone

Mestanolone undergoes various chemical reactions, primarily oxidation and reduction processes, which are essential for its synthesis and metabolic transformations. Below are key reactions involving mestanolone:

Reduction Reactions

-

Reduction of Ketones :

The ketonic form of mestanolone can be reduced to form various hydroxylated derivatives. For instance, reduction using sodium borohydride can convert ketones into alcohols, leading to compounds like 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one .

Metabolic Transformations

Mestanolone undergoes metabolic transformations in biological systems, leading to the formation of various metabolites:

-

Decarboxylation :

One significant metabolic pathway involves the decarboxylation of oxymetholone to yield mestanolone. This process has been studied extensively, revealing multiple acidic metabolites resulting from oxidative cleavage of the A-ring during metabolism . -

Formation of Seco Steroids :

The oxidative cleavage can also lead to the formation of unusual seco steroids, which are characterized by structural modifications that significantly alter their biological activity .

Metabolite Profile

| Metabolite Name | Structure Description | Yield (%) |

|---|---|---|

| 17β-hydroxy-17α-methyl-5α-androstane-3-one | Primary metabolite from oxymetholone | N/A |

| 17β-hydroxy-17α-methyl-2,3-seco-5α-androstane-2,3-dioic acid | Resulting from oxidative cleavage | N/A |

| 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione | Hydroxylated derivative | N/A |

Scientific Research Applications

17-Hydroxy-7-methylandrostan-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.

Biology: The compound is employed in research on androgen receptors and their role in cellular processes.

Medicine: It is investigated for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.

Industry: The compound is used in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 17-Hydroxy-7-methylandrostan-3-one involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound activates specific genes that promote protein synthesis and muscle growth. The molecular targets include various enzymes and signaling pathways involved in anabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Stereochemistry

The biological activity of androstane derivatives is highly sensitive to substituent positions and stereochemistry. Key analogs include:

17β-Hydroxy-17-methyl-4-oxa-5α-androstan-3-one

- Structure : Features a 17β-hydroxy group, 17-methyl substituent, and a 4-oxa modification (oxygen replacing carbon at position 4) .

17β-Hydroxy-7α-methylandrost-4-en-3-one

- Structure : Includes a double bond at C4-C5 (4-en-3-one) and a 7α-methyl group .

- Impact: The 7α-methyl substituent increases androgen receptor binding affinity, as seen in analogs like methenolone .

17β-Hydroxy-17-ethyl-5α-androstane-3-one

- Structure : Ethyl group at position 17 instead of methyl .

- Impact : Larger 17-alkyl groups (e.g., ethyl) prolong half-life by resisting hepatic glucuronidation but may increase hepatotoxicity .

17β-Hydroxy-1α-methyl-17-propyl-5α-androstan-3-one

Physical and Chemical Properties

*Calculated based on androstane backbone (C19H28O2) with added methyl and hydroxy groups.

Analytical Differentiation

- Gas Chromatography (GC): Compounds like 17β-Hydroxy-17-methyl-4-oxa-5α-androstan-3-one show distinct retention indices (RI = 2480 on OV-1 column) compared to non-oxa analogs .

- Mass Spectrometry : Methyl and ethyl substituents produce unique fragmentation patterns, aiding identification .

Q & A

Advanced Research Question

- Use hepatocyte or microsomal assays to assess phase I/II metabolism. Include controls with known CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

- Quantify metabolites via LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression .

- Validate models with physiologically based pharmacokinetic (PBPK) simulations to extrapolate in vitro half-life data to in vivo scenarios .

What are the critical parameters for validating purity in bulk synthesis of 17-Hydroxy-7-methylandrostan-3-one?

Basic Research Question

- Chromatographic purity : Achieve ≥98% via preparative HPLC, monitoring for byproducts like 17α-epimers or oxidation artifacts .

- Residual solvent analysis : Use GC-headspace sampling to detect traces of synthesis solvents (e.g., dichloromethane) per ICH Q3C guidelines .

- Thermogravimetric analysis (TGA) : Confirm absence of hydrates or solvates that may affect stability .

How can researchers mitigate batch-to-batch variability in pharmacological studies?

Advanced Research Question

- Implement quality-by-design (QbD) principles : Define critical quality attributes (CQAs) such as crystallinity and particle size distribution during synthesis .

- Use statistical batch correction in data analysis (e.g., ANOVA with batch as a random effect) to isolate biological variability .

- Archive aliquots from each batch for retrospective analysis if discrepancies arise .

What ethical considerations apply to in vivo studies of this compound’s anabolic effects?

Basic Research Question

- Adhere to ARRIVE 2.0 guidelines for animal studies: Report sample size justification, randomization, and blinding protocols .

- For human-derived samples (e.g., ex vivo assays), obtain informed consent and ensure compliance with institutional review board (IRB) requirements .

- Disclose conflicts of interest, particularly if funding sources have commercial stakes in androgen research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.